SU11606
Overview
Description
Preparation Methods
The synthesis of SU11606 involves several steps, starting with the preparation of the core indoline structure. The synthetic route typically includes the following steps:
Formation of the indoline core: This involves the cyclization of appropriate precursors under specific conditions to form the indoline structure.
Introduction of the sulfonamide group: This step involves the reaction of the indoline core with sulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Attachment of the pyrrole moiety: The pyrrole moiety is introduced through a condensation reaction with the indoline-sulfonamide intermediate.
Final modifications:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions .
Chemical Reactions Analysis
SU11606 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the sulfonamide group, leading to the formation of amine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SU11606 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the inhibition of the hepatocyte growth factor receptor, providing insights into the design of new inhibitors.
Mechanism of Action
SU11606 exerts its effects by inhibiting the hepatocyte growth factor receptor, also known as c-Met. This receptor is involved in various cellular processes, including proliferation, survival, motility, and invasion. By inhibiting this receptor, this compound can block the signaling pathways that promote tumor growth and metastasis . The molecular targets and pathways involved include the inhibition of receptor phosphorylation and downstream signaling cascades .
Comparison with Similar Compounds
SU11606 is similar to other c-Met inhibitors, such as SU11274 and SU11271 . it has unique features that distinguish it from these compounds:
Chemical Structure: The unique chemical structure of this compound, particularly the presence of the morpholine group, contributes to its distinct pharmacological properties.
Similar compounds include:
- SU11274
- SU11271
- Other pyrrole-indolinone derivatives .
Properties
Molecular Formula |
C29H33ClN4O4S |
---|---|
Molecular Weight |
569.1 g/mol |
IUPAC Name |
(3Z)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(3-morpholin-4-ylpropyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C29H33ClN4O4S/c1-19-24(8-5-11-34-12-14-38-15-13-34)20(2)31-28(19)18-26-25-17-23(9-10-27(25)32-29(26)35)39(36,37)33(3)22-7-4-6-21(30)16-22/h4,6-7,9-10,16-18,31H,5,8,11-15H2,1-3H3,(H,32,35)/b26-18- |
InChI Key |
JXOCDHNKTVLZLD-ITYLOYPMSA-N |
SMILES |
CC1=C(NC(=C1CCCN2CCOCC2)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O |
Isomeric SMILES |
CC1=C(NC(=C1CCCN2CCOCC2)C)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O |
Canonical SMILES |
CC1=C(NC(=C1CCCN2CCOCC2)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O |
Appearance |
yellow solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SU11606; SU 11606; SU11606. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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